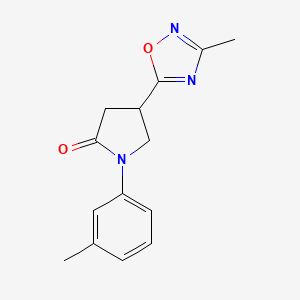

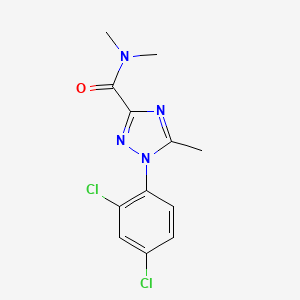

![molecular formula C17H16N4OS B2404917 N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034254-61-8](/img/structure/B2404917.png)

N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about the class of compounds it belongs to .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include studying the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through a variety of experimental techniques .Scientific Research Applications

- The compound can serve as a ligand, facilitating metal-catalyzed cross-coupling reactions such as Suzuki coupling, Negishi coupling, and Stille coupling .

- Researchers might investigate its use in solid-state electrochemiluminescence (ECL) systems, which have applications in biosensing .

Transition-Metal Catalysis and Ligands

Electrochemical Methods and Sensors

Corrosion Inhibition

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. DOI: 10.3390/molecules29030576 Nitrogen heterocycles like 4-chloro-1H-pyrazolo [3,4-d] pyrimidine in 1M HCl revealed good anticorrosion activity for mild steel. Inhibition activity, in this case, increases with an increase in concentration and decreases with a temperature rise. Inhibition is the type of mixed-type inhibitor with more anodic effects. Tris(2,2’-bipyridyl)ruthenium (II) complex as a universal … - Springer. Link

Mechanism of Action

Target of Action

Similar compounds have been found to target mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

It’s known that drugs typically interact with their targets, such as receptors or enzymes, to induce changes in cellular processes . The compound may bind to its target, altering its function and leading to changes in downstream cellular processes.

Biochemical Pathways

It’s known that drugs can influence various biochemical pathways, leading to changes in cellular metabolism and function . The compound may affect pathways related to its target, leading to downstream effects on cellular processes.

Pharmacokinetics

A similar compound has been described as having excellent central nervous system (cns) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Drugs typically exert their effects by modulating cellular processes, leading to changes in cell function and behavior . The compound may induce changes in cellular processes related to its target, leading to observable effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Additionally, the compound’s action can be influenced by the specific characteristics of the biological environment in which it is present.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-dimethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-11-16(23-12(2)21-11)17(22)20-10-14-4-3-7-19-15(14)13-5-8-18-9-6-13/h3-9H,10H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWODIFKODRMCQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)

![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)